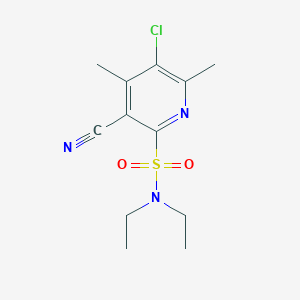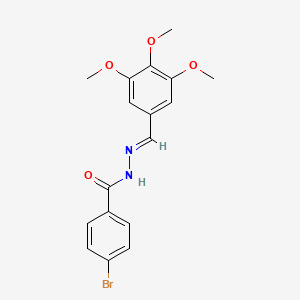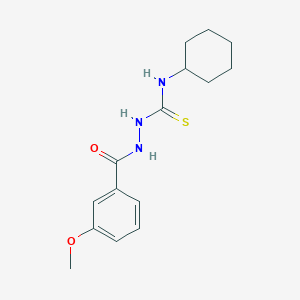![molecular formula C17H26N6O B5513801 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the one often involves multi-step organic reactions, starting from basic precursors like carboxaldehydes or amino-heterocycles. For example, Lionel Cheruzel et al. (2011) describe synthetic pathways from 1-methyl-2-carboxaldehyde to similar compounds, showcasing methods like reductive amination reactions which could be relevant for synthesizing the target molecule (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about their atomic arrangements and potential for forming hydrogen bonds, both intra- and intermolecularly. Wu et al. (2005) detailed the structure of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, highlighting the planarity of rings formed by N-H...O hydrogen bonds, which could be analogous in the molecule of interest (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often include steps like cyclization and nucleophilic addition, leading to the formation of novel heterocyclic systems. For instance, Kanno et al. (1991) describe the synthesis of pyrimidin-4-one derivatives through reactions involving dimethylamino substrates, which may parallel the chemical reactivity of the target compound (Kanno et al., 1991).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting points, and crystalline structure, provide insights into how the target compound might behave under different conditions. The crystal structure analysis, as reported by Deng et al. (2010) for ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, offers a glimpse into the arrangement and potential stability of similar compounds (Deng et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Development
The reactivity and versatility of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide have been explored in the synthesis of imidazole-amine ligands. These ligands, developed through synthetic pathways, are functionalized with second coordination sphere functional groups, serving as critical components in the construction of coordination complexes and catalysts. The methodologies allow for the incorporation of amino acids, Schiff bases, and various amides, indicating the potential of these compounds in facilitating diverse chemical reactions and material science applications (Cheruzel et al., 2011).
Antimicrobial and Anticancer Applications
The structural backbone of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide and its analogs have shown promise in the development of novel antimicrobial and anticancer agents. For instance, compounds containing pyrimidine linked to pyrazole structures have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the ability of these molecules to combat both pests and pathogens (Deohate & Palaspagar, 2020). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Catalysis and Organic Synthesis
Compounds related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide have been utilized as ligands in the development of ruthenium complexes. These complexes exhibit catalytic properties, including the activation and reduction of ketones and aldehydes under transfer hydrogenation conditions, highlighting their utility in organic synthesis and industrial chemistry (Mejuto et al., 2015).
Antidiabetic Research
Further research into the derivatives of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide has led to the discovery of compounds with significant anti-hyperglycemic effects. These compounds have been shown to decrease serum levels of glucose in diabetic models, offering a potential avenue for the development of new antidiabetic medications (Moustafa et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-11-12(2)23(10-20-11)15-9-14(21-13(3)22-15)18-7-8-19-16(24)17(4,5)6/h9-10H,7-8H2,1-6H3,(H,19,24)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPYBQZSOOSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)



![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)
![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)